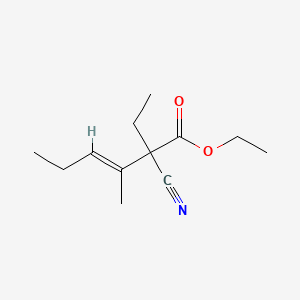
4-Tetradecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a ketone with a long carbon chain, making it a member of the aliphatic ketones. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tetradecanone can be synthesized through several methods. One common method involves the reaction of myristoyl chloride with phenol in the presence of aluminum chloride in solvents like tetrachloroethane or nitrobenzene . Another method includes the Fries rearrangement of phenyl myristate with aluminum chloride . Additionally, it can be obtained by the reaction of myristic acid with phenol in the presence of zinc chloride (Nencki reaction) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Tetradecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts are employed.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various substituted tetradecanones depending on the nucleophile used.
Scientific Research Applications
4-Tetradecanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Mechanism of Action
The mechanism of action of 4-Tetradecanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in redox reactions, acting as an electron donor or acceptor. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent .
Comparison with Similar Compounds
Tetradecane: A hydrocarbon with the formula C₁₄H₃₀, lacking the ketone functional group.
Tetradecanol: An alcohol with the formula C₁₄H₃₀O, differing by the presence of a hydroxyl group instead of a carbonyl group.
Uniqueness of 4-Tetradecanone: this compound is unique due to its ketone functional group, which imparts distinct chemical reactivity compared to its hydrocarbon and alcohol counterparts. This functional group allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
26496-20-8 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
tetradecan-4-one |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h3-13H2,1-2H3 |
InChI Key |
OWIOJZLDFONFSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)


![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)



![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)



